molecular formula C12H17NO3 B3143769 tert-Butyl 3-amino-5-methoxybenzoate CAS No. 535972-79-3

tert-Butyl 3-amino-5-methoxybenzoate

Cat. No.: B3143769
CAS No.: 535972-79-3
M. Wt: 223.27 g/mol
InChI Key: CLWZAYMLLGEZTR-UHFFFAOYSA-N
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Description

Tert-Butyl 3-amino-5-methoxybenzoate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. It is an ester derivative of benzoic acid, featuring a tert-butyl group, an amino group, and a methoxy group attached to the benzene ring. This compound is often used in organic synthesis and pharmaceutical research.

Biochemical Analysis

Biochemical Properties

The biochemical properties of tert-Butyl 3-amino-5-methoxybenzoate are not fully understood. It is known that reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, can occur . These reactions can be influenced by the presence of the tert-butyl, amino, and methoxy groups in the molecule .

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood. It is known that the compound can undergo reactions at the benzylic position, which may influence its interactions with biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-5-methoxybenzoate typically involves the esterification of 3-amino-5-methoxybenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 3-amino-5-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

Tert-Butyl 3-amino-5-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-amino-4-methoxybenzoate
  • tert-Butyl 3-amino-5-ethoxybenzoate
  • tert-Butyl 3-amino-5-methylbenzoate

Uniqueness

Tert-Butyl 3-amino-5-methoxybenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The presence of both an amino group and a methoxy group on the benzene ring provides a balance of hydrophilic and lipophilic properties, making it versatile for various applications.

Properties

IUPAC Name

tert-butyl 3-amino-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)8-5-9(13)7-10(6-8)15-4/h5-7H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWZAYMLLGEZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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